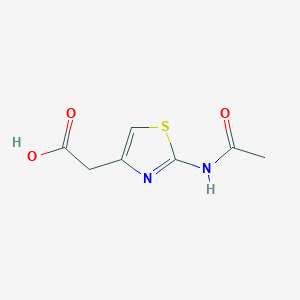

(2-Acetylamino-thiazol-4-yl)-acetic acid

Vue d'ensemble

Description

The compound “(2-Acetylamino-thiazol-4-yl)-acetic acid” is a chemical substance that is part of a collection of rare and unique chemicals . It is often used in early discovery research .

Molecular Structure Analysis

The linear formula for this compound is C9H12N2O3S . It has a molecular weight of 228.272 .Applications De Recherche Scientifique

Antioxidant Activity

Thiazole derivatives, including 2-(2-acetamido-1,3-thiazol-4-yl)acetic acid , have been studied for their potential antioxidant properties. Antioxidants are crucial in protecting cells from oxidative stress and damage caused by free radicals. The thiazole ring’s structure allows for the scavenging of these harmful species, contributing to the compound’s antioxidant capabilities .

Analgesic and Anti-inflammatory Activity

Research has indicated that thiazole compounds exhibit significant analgesic and anti-inflammatory activities. This is particularly relevant in the development of new pain relief medications that could potentially offer fewer side effects compared to current treatments .

Antimicrobial and Antifungal Activity

The thiazole ring is a common feature in many antimicrobial and antifungal agents. Its incorporation into 2-(2-acetamido-1,3-thiazol-4-yl)acetic acid suggests potential applications in treating infections caused by bacteria and fungi, addressing the growing concern of antibiotic resistance .

Antiviral Activity

Thiazole derivatives have shown promise as antiviral agents. Their ability to interfere with viral replication makes them candidates for the treatment of various viral infections, including HIV. This could lead to the development of new antiviral drugs with thiazole as a core component .

Antitumor and Cytotoxic Activity

Some thiazole derivatives have been synthesized and evaluated for their antitumor and cytotoxic activities. These compounds have demonstrated potent effects on human tumor cell lines, including prostate cancer, suggesting a potential role in cancer therapy .

Neuroprotective Activity

Thiazole compounds have also been associated with neuroprotective effects. They may play a role in the synthesis of neurotransmitters and contribute to the normal functioning of the nervous system, which is essential in the treatment of neurodegenerative diseases .

Mécanisme D'action

Target of Action

Thiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, antitumor, and antiviral effects . They are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .

Mode of Action

Thiazole derivatives are known to interact with various biological targets, leading to a variety of effects . For instance, some thiazole derivatives have been reported to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .

Biochemical Pathways

Thiazole derivatives are known to affect various biochemical pathways, leading to a wide range of biological effects .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of 2-(2-acetamido-1,3-thiazol-4-yl)acetic acid.

Result of Action

Thiazole derivatives are known to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

The physicochemical properties of thiazole derivatives, such as solubility and stability, can be influenced by environmental factors such as ph and temperature .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-(2-acetamido-1,3-thiazol-4-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3S/c1-4(10)8-7-9-5(3-13-7)2-6(11)12/h3H,2H2,1H3,(H,11,12)(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCOJFJKNUZUGHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC(=CS1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30360649 | |

| Record name | (2-Acetylamino-thiazol-4-yl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30360649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Acetylamino-thiazol-4-yl)-acetic acid | |

CAS RN |

202408-30-8 | |

| Record name | (2-Acetylamino-thiazol-4-yl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30360649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Chloro-[1,3]dioxolo[4,5-g]quinoline-7-carbaldehyde](/img/structure/B1270543.png)

![5-((1H-benzo[d]imidazol-1-yl)methyl)-4-amino-4H-1,2,4-triazole-3-thiol](/img/structure/B1270546.png)

![2-[5-(2-Amino-phenyl)-tetrazol-2-yl]-acetamide](/img/structure/B1270570.png)